molecular formula C18H21NO8S2 B1260606 N-hydroxy-2-(4-methoxybenzenesulfonylmethyl)-3-(4-methoxybenzenesulfonyl)-propionamide

N-hydroxy-2-(4-methoxybenzenesulfonylmethyl)-3-(4-methoxybenzenesulfonyl)-propionamide

Cat. No. B1260606
M. Wt: 443.5 g/mol
InChI Key: GZCALQWRAMMVSG-UHFFFAOYSA-N
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Patent
US05847153

Procedure details

A suspension of N-benzyloxy-2-(4-methoxybenzenesulfonylmethyl)-3-(4-methoxybenzenesulfonyl)-propionamide (5.0 g, 9.4 mmol), Pearlman's catalyst (0.9 g), and ethyl alcohol (50 mL) is agitated under hydrogen (20 psig) at room temperature overnight. The reaction mixture is filtered through celite and the soluble solids dissolved with methyl alcohol followed by chloroform/methyl alcohol (9:1). The combined filtrates are concentrated in vacuo to yield N-hydroxy-2-(4-methoxybenzenesulfonylmethyl)-3-(4-methoxybenzenesulfonyl)-propionamide as a white solid.
Name
N-benzyloxy-2-(4-methoxybenzenesulfonylmethyl)-3-(4-methoxybenzenesulfonyl)-propionamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][NH:9][C:10](=[O:36])[CH:11]([CH2:24][S:25]([C:28]1[CH:33]=[CH:32][C:31]([O:34][CH3:35])=[CH:30][CH:29]=1)(=[O:27])=[O:26])[CH2:12][S:13]([C:16]1[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=1)(=[O:15])=[O:14])C1C=CC=CC=1>[OH-].[OH-].[Pd+2].C(O)C>[OH:8][NH:9][C:10](=[O:36])[CH:11]([CH2:24][S:25]([C:28]1[CH:29]=[CH:30][C:31]([O:34][CH3:35])=[CH:32][CH:33]=1)(=[O:27])=[O:26])[CH2:12][S:13]([C:16]1[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=1)(=[O:15])=[O:14] |f:1.2.3|

Inputs

Step One
Name
N-benzyloxy-2-(4-methoxybenzenesulfonylmethyl)-3-(4-methoxybenzenesulfonyl)-propionamide
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ONC(C(CS(=O)(=O)C1=CC=C(C=C1)OC)CS(=O)(=O)C1=CC=C(C=C1)OC)=O
Name
Quantity
0.9 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is agitated under hydrogen (20 psig) at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through celite
DISSOLUTION
Type
DISSOLUTION
Details
the soluble solids dissolved with methyl alcohol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ONC(C(CS(=O)(=O)C1=CC=C(C=C1)OC)CS(=O)(=O)C1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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